Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate
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Overview
Description
Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyanoacrylate group, and a chloromethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloromethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions, where the furan ring is functionalized with the chloromethoxyphenyl group.
Formation of the cyanoacrylate group: This is typically done through a Knoevenagel condensation reaction, where the furan derivative is reacted with cyanoacetic acid or its esters in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other nitrogen-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with various molecular targets. The cyanoacrylate group is known to undergo polymerization, which can be exploited in materials science. In biological systems, the compound may interact with enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes through its interaction with specific proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)-2-cyanoacrylate
- Methyl 3-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2-cyanoacrylate
- Methyl 3-(5-(3-chloro-4-hydroxyphenyl)furan-2-yl)-2-cyanoacrylate
Uniqueness
Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy in various applications.
Properties
Molecular Formula |
C16H12ClNO4 |
---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
methyl (E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H12ClNO4/c1-20-15-5-3-10(8-13(15)17)14-6-4-12(22-14)7-11(9-18)16(19)21-2/h3-8H,1-2H3/b11-7+ |
InChI Key |
HZFWDAAAHBRZMH-YRNVUSSQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)OC)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)OC)Cl |
Origin of Product |
United States |
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